molecular formula C21H16N4O3 B2697688 N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-nitrobenzamide CAS No. 313241-54-2

N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-nitrobenzamide

Cat. No.: B2697688
CAS No.: 313241-54-2
M. Wt: 372.384
InChI Key: HPSFLTHNTSHYBW-UHFFFAOYSA-N
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Description

N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-nitrobenzamide is a novel benzothiazole derivative of significant interest in medicinal chemistry and early-stage drug discovery research. Benzothiazole-based compounds are extensively documented in scientific literature for their diverse and potent pharmacological activities . This particular compound is designed for research applications in areas such as oncology and infectious diseases. In the field of anticancer research, benzothiazole scaffolds have demonstrated promising antitumor properties, making them valuable tools for investigating new pathways in cancer cell proliferation and death . Furthermore, due to the established efficacy of benzothiazole derivatives against microbial infections, this compound serves as a key candidate for studies aimed at overcoming multidrug-resistant bacterial strains, including Mycobacterium tuberculosis, the pathogen responsible for tuberculosis . The structural motif of this compound allows researchers to probe specific biological mechanisms, potentially involving enzyme inhibition such as DprE1, a known target in antitubercular drug development, or other macromolecular interactions . It is presented to the scientific community as a high-quality chemical probe to facilitate the discovery of new therapeutic agents and to expand the understanding of structure-activity relationships in heterocyclic chemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-14-22-19-13-16(10-11-20(19)24(14)17-7-3-2-4-8-17)23-21(26)15-6-5-9-18(12-15)25(27)28/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSFLTHNTSHYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the methyl and phenyl groups. This can be achieved using reagents such as methyl iodide and phenylboronic acid in the presence of a palladium catalyst.

    Nitration: The final step involves the nitration of the benzamide moiety using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Phenylboronic acid with a palladium catalyst.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-aminobenzamide.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound targets specific enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
  • In Vitro Studies : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-nitrobenzamide have also been explored:

  • Broad-Spectrum Efficacy : Studies show that this compound displays activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MIC) for various bacterial strains indicate its potential as an antibacterial agent .

Anticancer Research

A study focused on the synthesis and evaluation of benzodiazole derivatives reported that this compound exhibited notable anticancer activity against HCT116 cells. The study utilized the Sulforhodamine B assay to assess cell viability, revealing an IC50 value significantly lower than that of established chemotherapeutics, suggesting a potential role in cancer treatment protocols .

Antimicrobial Studies

In another investigation, the compound was tested against a panel of microbial pathogens. Results indicated effective inhibition of growth in several strains, with MIC values comparable to those of existing antibiotics. This positions this compound as a candidate for further development in antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerHCT116< 5.85
AntibacterialVarious Bacterial Strains< 2.60

Mechanism of Action

The mechanism of action of N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Structural Features

Key structural distinctions among analogs include:

Compound Core Structure Nitro Position Substituents Confirmation Method
Target Compound Benzodiazole 3 (benzamide) 2-methyl, 1-phenyl Likely X-ray (SHELX)
2-Hydroxy-5-nitro-N-phenylbenzamide Benzamide 5 (benzamide) 2-hydroxy, N-phenyl X-ray
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide None 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) X-ray
Metabolite A () Nitrobenzamide 3 and 5 Bis(chloroethyl)amino, hydroxyethyl Reduction/Chromatography
  • Nitro Positioning: The meta-nitro group in the target compound contrasts with para-nitro in .
  • Benzodiazole vs. Benzimidazole : The benzodiazole core (two nitrogen atoms in the ring) offers distinct electronic properties compared to benzimidazoles (one nitrogen), influencing solubility and binding interactions .

Physicochemical and Electronic Properties

  • Solubility : The 2-methyl-1-phenyl groups on the benzodiazole ring may reduce solubility in polar solvents compared to hydroxylated analogs like or 5.
  • Electron Distribution : The 3-nitro group creates a strong electron-deficient region, enhancing reactivity in electrophilic substitution or metal-catalyzed reactions (cf. ’s N,O-bidentate directing group) .
  • Crystal Packing : Steric hindrance from the phenyl and methyl groups likely affects crystal packing modes, as seen in related benzamide structures .

Analytical Techniques

Structural confirmation of the target compound would require:

  • X-ray crystallography (SHELXL/SHELXT ), as used for and .
  • Spectroscopy : Comparative 1H/13C NMR and IR data with analogs (e.g., benzamide carbonyl shifts ~1650–1700 cm⁻¹ ).

Biological Activity

N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a benzodiazole moiety linked to a nitrobenzamide group. Its molecular formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, and it has a molecular weight of approximately 324.34 g/mol. The structure can be represented as follows:

N 2 methyl 1 phenyl 1H 1 3 benzodiazol 5 yl 3 nitrobenzamide\text{N 2 methyl 1 phenyl 1H 1 3 benzodiazol 5 yl 3 nitrobenzamide}

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It has been shown to bind to certain receptors that modulate cellular signaling pathways related to inflammation and cancer.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HCT116 (Colon Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research has indicated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

A notable case study involved the evaluation of this compound in a murine model for breast cancer. The study found that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Q. What are the optimal synthetic routes for N-(2-methyl-1-phenyl-1H,3-benzodiazol-5-yl)-3-nitrobenzamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between benzodiazole intermediates and nitrobenzoyl derivatives. Key parameters include:

  • Reagent stoichiometry : Excess benzoyl chloride or nitro-substituted acylating agents may improve coupling efficiency but require careful control to avoid side products.
  • Reaction medium : Alkaline conditions (e.g., sodium bicarbonate buffer) stabilize intermediates and reduce hydrolysis .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Example Reaction Setup:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature60–80°CHigher yields, risk of decomposition above 90°C
Reaction time1.5–3 hoursProlonged time increases side reactions
SolventDichloromethane/THFBalances solubility and reactivity

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond in the benzodiazole ring: ~1.34 Å) and confirms stereochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 7.2–8.5 ppm (aromatic protons) and δ 2.5 ppm (methyl group) validate substituent positions .
    • ¹³C NMR : Carbonyl carbons (C=O) appear at ~165 ppm, while nitro groups (NO₂) deshield adjacent carbons .
  • UV-Vis spectroscopy : Absorption maxima in the 300–350 nm range indicate π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How can computational chemistry be integrated into experimental design to predict reactivity or optimize synthesis conditions?

Methodological Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates. For example, B3LYP/6-31G* models can simulate nitro-group electrophilicity and benzodiazole nucleophilicity .
  • Reaction path screening : Automated tools (e.g., GRRM) explore possible pathways, reducing trial-and-error experimentation. This approach identified solvent effects on regioselectivity in related benzamide syntheses .
  • Machine learning : Trained models correlate reaction conditions (temperature, solvent polarity) with yields using historical data .

Q. What experimental design strategies are recommended for investigating structure-activity relationships (SAR) in biological assays involving this compound?

Methodological Answer:

  • Factorial design : A 2³ design (temperature, pH, concentration) identifies interactions between variables. For example:

    FactorLevel 1Level 2Response (IC₅₀)
    Temperature25°C37°C↓ Activity at 37°C
    pH7.46.5Optimal at 6.5
  • Dose-response curves : Log-transformed data fit to sigmoidal models (e.g., Hill equation) quantify potency .

  • Control groups : Include analogs lacking the nitro group to isolate electronic effects .

Q. How should researchers address discrepancies between theoretical predictions and experimental data regarding the compound’s physicochemical properties?

Methodological Answer:

  • Calibration of models : Validate DFT-predicted solubility/logP values against experimental HPLC or shake-flask measurements. Adjust basis sets (e.g., 6-311++G**) for better accuracy .
  • Error analysis : Quantify uncertainties in crystallographic data (e.g., R-factor > 5% indicates structural ambiguity) .
  • Cross-validation : Compare results across multiple spectroscopic methods (e.g., IR vs. Raman for nitro-group vibrations) .

Q. What methodologies are effective in analyzing conflicting results in the compound’s biological activity across different studies?

Methodological Answer:

  • Meta-analysis : Pool data from independent studies and apply random-effects models to account for heterogeneity. For example, conflicting IC₅₀ values in antimicrobial assays may arise from strain-specific resistance .
  • Variable standardization : Re-test under uniform conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .
  • Contradiction mapping : Use heatmaps to visualize outliers in activity data and identify confounding factors (e.g., solvent DMSO >1% reduces viability) .

Q. Table 1: Key Crystallographic Parameters (Example)

ParameterValue (Å/°)Source
C–N (benzodiazole)1.34
N–O (nitro group)1.21
Dihedral angle12.5°

Q. Table 2: Factorial Design for SAR Study

RunTemp (°C)pHConc (μM)IC₅₀ (μM)
1257.41045.2
2377.41062.8
3256.51028.3

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